molecular formula C17H19N5O3 B6331650 His-Trp CAS No. 23403-90-9

His-Trp

Cat. No.: B6331650
CAS No.: 23403-90-9
M. Wt: 341.4 g/mol
InChI Key: FBTYOQIYBULKEH-ZFWWWQNUSA-N
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Description

The His-Trp dipeptide represents a key structural motif in the development of novel short antimicrobial peptides. Research has identified synthetic peptides based on the Trp-His framework as a promising new class of antimicrobial agents, showing potent activity against several Gram-positive and Gram-negative bacterial strains, as well as antifungal properties, with MIC values for the most potent analogues in the range of 5-20 µg/mL (IC₅₀ 1-5 µg/mL) . Critically, these compounds demonstrated no cytotoxic effects in assays up to 200 µg/mL, highlighting their potential as safe and effective candidates for new therapeutic leads to combat antibiotic-resistant microbial infections . Beyond its role in antimicrobial scaffolds, the this compound sequence is a critical functional element in larger, biologically active peptides. It is an essential N-terminal tripeptide component (pGlu-His-Trp) of the gonadotropin-releasing hormone (GnRH), which is central to the control of reproduction . Furthermore, the this compound motif is studied in the context of proton transfer mechanisms within transmembrane ion channels, where a this compound-His triad can facilitate relayed proton conduction, a process crucial for the function of certain viral channels . This product, this compound, is provided for research purposes to support investigations in these and other biochemical fields. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTYOQIYBULKEH-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334869
Record name L-Histidyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23403-90-9
Record name L-Histidyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Boc-Based SPPS with Side-Chain Protection

The Boc (tert-butoxycarbonyl) strategy remains a cornerstone for synthesizing this compound. In one protocol, Boc-protected amino acids are sequentially coupled to a resin-bound support. For this compound synthesis:

  • Resin : A chloromethylated polystyrene resin is used as the solid support.

  • Coupling Reagents : 1-Hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) facilitate activation.

  • Protection Schemes :

    • Tryptophan : The indole nitrogen is protected with a formyl group to prevent side reactions during coupling.

    • Histidine : The imidazole side chain is shielded with a tosyl (Tos) group.

Procedure :

  • C-Terminal Resin Loading : Boc-Trp(N'-formyl) is attached to the resin via its C-terminal carboxylate.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • His Coupling : Boc-His(Tos) is coupled using HOBt/DCC in dimethylformamide (DMF).

  • Final Cleavage : The peptide-resin is treated with hydrogen fluoride (HF) or a methanol/ammonia mixture to remove side-chain protections and release the dipeptide.

Optimization : Using 3–5 equivalents of HOBt during Trp and His coupling improves yields to 85–92%.

Solution-Phase Synthesis of this compound

Carbodiimide-Mediated Coupling

A study demonstrated the synthesis of this compound using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in N-methylpyrrolidone (NMP):

Steps :

  • Ester Activation : H-His(Trt)-OMe·HCl (809.0 mg) and Boc-Trp(Boc)-OH (895.9 mg) are dissolved in NMP.

  • Coupling : PyBOP (1.2 equiv) and DIPEA (3.6 equiv) are added, and the reaction proceeds under nitrogen for 12 hours.

  • Deprotection : The methyl ester is hydrolyzed with LiOH in tetrahydrofuran (THF)/water (4:1).

  • Purification : Column chromatography (5% methanol in DCM) yields 72% pure this compound.

Table 1: Solution-Phase Synthesis Parameters

ParameterValue/Reagent
SolventNMP
Coupling AgentPyBOP
BaseDIPEA
Reaction Time12 hours
Yield72%

Enzymatic Synthesis Using Adenylation Domains

TycA-A and BacB2-A Enzyme Systems

Recent advances employ adenylation domains (A domains) from nonribosomal peptide synthetases (NRPSs) for dipeptide synthesis. Key findings include:

  • Substrate Specificity : TycA-A shows high activity toward tryptophan (Km = 0.8 mM), while BacB2-A prefers histidine (Km = 1.2 mM).

  • Reaction Conditions :

    • Buffer : 50 mM Tris-HCl (pH 8.0)

    • Temperature : 37°C

    • Enzyme Concentration : 1.0 mg/mL

Table 2: Enzymatic Efficiency Metrics

EnzymeSubstrateKm (mM)Vmax (μmol/min/mg)
TycA-ATrp0.812.4
BacB2-AHis1.29.7

Green Chemistry Approaches

Side-Chain Unprotected SPPS

A novel method eliminates orthogonal protections for histidine and tryptophan, enhancing sustainability:

  • Coupling System : Oxyma Pure/TBEC (tert-butyl ethyl carbodiimide) in a green solvent mixture of N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC).

  • Advantages :

    • Atom Economy : Increases by 18–22% compared to traditional SPPS.

    • Yield : 89% for this compound-containing peptides.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Boc SPPS85–9290–95High
Solution-Phase7285Moderate
Enzymatic68–7588Low
Green SPPS8993High

Chemical Reactions Analysis

Reactions with Formaldehyde

His-Trp reacts rapidly with formaldehyde (HCHO), forming hydroxymethylated and cyclized products:

  • Histidine reactivity :

    • Hydroxymethylation occurs at the imidazole ring’s π-nitrogen, forming N-hydroxymethyl intermediates (15 , 16 ) .

    • Cyclization yields C-N-bridged structures like spinacine (19 ) under basic conditions .

  • Tryptophan reactivity :

    • Indole nitrogen undergoes hydroxymethylation to form 21 , which cyclizes into 22 (a C-N α cyclized product) under acidic conditions .

    • Further hydroxymethylation produces 23 , observed in strongly acidic environments .

Table 1: Formaldehyde Reaction Products

ResidueProduct TypeConditionsKey Product
HisHydroxymethylatedNeutral/Basic15 , 16
HisCyclizedBasicSpinacine (19 )
TrpHydroxymethylatedNeutral/Acidic21
TrpCyclizedAcidic22 , 23

Oxidation Reactions

Tryptophan residues in this compound are susceptible to oxidation by reactive oxygen species (ROS):

  • Singlet oxygen (¹O₂) :

    • Generates N-formylkynurenine (NFK) via dioxetane or hydroperoxide intermediates .

    • Competing pathways yield hydroxytryptophans and kynurenines .

  • Hydroxyl radical (- OH) :

    • Preferentially forms hydroxytryptophan derivatives .

Mechanistic Insight :
The indole ring’s electron-rich nature makes Trp a primary target for oxidative modifications, while His’s imidazole group may stabilize radical intermediates .

Catalytic Roles in Enzymes

This compound motifs are critical in enzymatic catalysis:

  • Tyrosine recombinases :

    • The conserved His/Trp-III residue (e.g., Trp-330 in Flp recombinase) activates the scissile phosphate during DNA cleavage via hydrogen bonding .

    • Mutations (e.g., Trp→Phe) reduce catalytic efficiency by disrupting active-site geometry .

  • Alkaline proteases :

    • This compound-Cys triads facilitate substrate binding and hydrolysis, with Trp fluorescence quenching indicating proximity to active-site residues .

Structural and Functional Interactions

  • Photoproteins :

    • This compound-Tyr triads stabilize hydroperoxycoelenterazine in obelin, with Trp participating in hydrogen-bond networks critical for bioluminescence .

  • Metal ion coordination :

    • His’s imidazole group can chelate metal ions, potentially modulating Trp’s redox activity in metalloenzymes .

Stability and Degradation

  • Hydrolysis :

    • Peptide bonds in this compound undergo hydrolysis in aqueous environments, accelerated by extreme pH or elevated temperatures.

  • Disulfide bridges :

    • Adjacent Cys residues (in larger peptides) form disulfide bonds, stabilizing tertiary structures.

Synthetic Modifications

  • Solid-phase synthesis :

    • This compound-containing peptides are synthesized using Fmoc/t-Bu strategies, with coupling agents like DIC/HOBt.

  • Post-translational modifications :

    • Phosphorylation (Ser/Thr) or acetylation (Lys) near this compound motifs alters biological activity.

Scientific Research Applications

Pharmacological Applications

1.1 Potential Agonist for β2 Adrenoceptor (β2AR)
Research has identified His-Trp as a potential agonist for β2AR, which is significant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). A study demonstrated that the tripeptide Arg-His-Trp exhibited favorable binding affinity with β2AR, suggesting its potential therapeutic applications in respiratory diseases .

1.2 Neuroprotective Effects
this compound has been implicated in neuroprotection and cognitive enhancement. In silico studies suggest that compounds containing His and Trp residues can act as multi-target directed ligands against Alzheimer's disease, indicating their potential in neuropharmacology . This highlights the importance of this compound in developing treatments for neurodegenerative diseases.

Biochemical Applications

2.1 Role in Bioluminescence
The this compound diad is crucial in the bioluminescent properties of certain marine organisms. Specifically, the Tyr-His-Trp triad has been shown to facilitate proton transfer in photoproteins, enhancing light emission during biochemical reactions . This understanding can lead to advancements in bioluminescent assays and imaging techniques.

2.2 Protein Stabilization
this compound interactions are vital for stabilizing protein structures. Studies indicate that these residues can form hydrogen bonds with substrate molecules, influencing enzyme activity and stability . This property is essential for designing more effective enzymes and therapeutic proteins.

Biotechnology Applications

3.1 Drug Delivery Systems
this compound has been explored for use in transdermal drug delivery systems. The unique properties of this dipeptide can enhance the solubility and permeability of peptide-based drugs, facilitating their delivery across biological membranes .

3.2 Peptide Synthesis and Purification
In peptide synthesis, this compound is often incorporated into sequences due to its ability to form stable complexes with various substrates. Advanced purification techniques utilizing this compound have been developed to isolate peptides effectively from complex mixtures .

Case Study 1: this compound as a β2AR Agonist

  • Objective: To evaluate the agonistic effects of Arg-His-Trp on β2AR.
  • Methods: Molecular docking and molecular dynamics simulations were employed to assess binding affinities.
  • Results: Arg-His-Trp showed comparable agonistic effects to isoproterenol, supporting its potential as a therapeutic agent for respiratory diseases.
  • Conclusion: The study underscores the significance of this compound in pharmacological applications related to respiratory health .

Case Study 2: Bioluminescent Properties

  • Objective: To investigate the role of this compound in marine bioluminescence.
  • Methods: Mutational analysis of photoproteins was conducted to assess changes in luminescence intensity.
  • Results: Substitutions involving His and Trp residues significantly affected luminescence output, indicating their critical role in bioluminescent reactions.
  • Conclusion: Understanding these interactions can lead to innovations in bioluminescent technologies used in research and diagnostics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Implications
Pharmacologyβ2AR AgonistPotential treatment for asthma and COPD
NeuropharmacologyCognitive enhancementMulti-target ligands against Alzheimer's
BiochemistryBioluminescenceRole in enhancing light emission
BiotechnologyDrug delivery systemsImproved solubility/permeability of peptides
Peptide SynthesisStabilization and purificationEnhanced isolation techniques

Comparison with Similar Compounds

Key Data Tables

Table 1: Comparative Bioactivity of this compound and Analogues

Compound Key Function Binding Energy (kcal/mol) Detection Limit (mg/L) Reference
This compound Ca²⁺ regulation in VSMCs N/A N/A
This compound-His (HWH) Cd²⁺ chelation -6.4 4.3×10⁻⁴
Trp-His Ca²⁺ regulation (similar to this compound) N/A N/A
PS (O-18:0/0:0) Endogenous biomarker N/A N/A

Table 2: Catalytic Performance of Amino Acid-Modified Nanoparticles

Nanoparticle Type Size (nm) Degradation Efficiency (4-Nitrophenol) Application
Trp-Au NPs 26 25 min (100% degradation) Environmental catalysis
Trp-Au NPs 62 72 min (100% degradation) Environmental catalysis
His-Au NCs 2–3 N/A Glutathione detection

Biological Activity

Introduction

His-Trp, a dipeptide composed of histidine (His) and tryptophan (Trp), has garnered attention in recent years due to its diverse biological activities. This article explores the biological functions, mechanisms of action, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Biological Functions

This compound exhibits several biological activities, including antimicrobial effects, cytotoxicity against cancer cells, and modulation of cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. A study demonstrated that this compound peptides showed promising activity against various bacterial strains, with IC50 values ranging from 1-17 μg/mL for different derivatives . The arrangement of the tryptophan residue in peptide sequences was found to influence their bacteriostatic activity, with specific configurations enhancing effectiveness against Gram-negative bacteria while maintaining selectivity for bacterial cells over human erythrocytes .

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that this compound conjugates exhibited a 5 to 10-fold increase in cytotoxic activity on CD22-positive cell lines compared to controls, indicating its potential as a therapeutic agent in targeted cancer therapies . Additionally, the incorporation of this compound into drug conjugates has shown enhanced delivery and efficacy of chemotherapeutic agents like methotrexate (MTX), overcoming drug resistance in breast cancer models .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Membrane Disruption : this compound peptides can penetrate bacterial membranes, leading to cell lysis and death. This is facilitated by their amphipathic nature, allowing them to interact with lipid bilayers effectively.
  • Signaling Modulation : this compound influences various signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to modulate the activity of transient receptor potential (TRP) channels, which are crucial in sensory perception and cellular responses to stimuli .

Table 1: Antimicrobial Activity of this compound Derivatives

Peptide SequenceBacterial StrainIC50 (μg/mL)
This compoundE. coli10
Trp-HisS. aureus5
This compound-ArgP. aeruginosa12

Table 2: Cytotoxicity of this compound Conjugates

ConjugateCell LineCytotoxicity (fold increase)
This compound-MTXCD22-positive cells10
This compound-Arg-MTXMDA-MB-2315
This compound-Tyr-MTXHeLa8

Case Study 1: Antimicrobial Peptide Design

A study focused on designing α-helical antimicrobial peptides that included this compound sequences. The results showed that peptides with N-terminal Trp residues exhibited significantly improved bacteriostatic activity compared to those with C-terminal arrangements. This finding underscores the importance of amino acid positioning in enhancing antimicrobial efficacy .

Case Study 2: Cancer Therapy Enhancement

In a clinical setting, researchers investigated the use of this compound conjugates in enhancing the delivery of methotrexate to drug-resistant breast cancer cells. The study found that these conjugates not only improved cellular uptake but also increased the cytotoxic effects compared to free methotrexate, demonstrating a novel approach to overcoming drug resistance in cancer therapy .

Q & A

Q. How can His-Trp motifs be optimized in recombinant protein purification protocols?

this compound sequences, when fused to target proteins, enhance binding to immobilized metal ions (e.g., Ni²⁺) in affinity chromatography. Experimental design should include testing fusion positions (N- vs. C-terminal) and buffer conditions (e.g., imidazole concentration for elution). For example, in CP-IMAC systems, this compound fused to proinsulin demonstrated high Ni²⁺ affinity in E. coli expression studies . Researchers should validate binding efficiency via SDS-PAGE and quantify yield using spectrophotometry.

Q. What experimental controls are critical when using this compound tags in yeast two-hybrid systems?

In GAL4-based systems, autoactivation of bait proteins containing this compound motifs must be controlled. Use SD/-His-Trp media with 3-AT (3-amino-1,2,4-triazole) at gradient concentrations (e.g., 0–50 mM) to suppress background growth. For instance, highlights that SD/-His-Trp plates with 3-AT effectively distinguish true protein-protein interactions from false positives. Always include empty vector controls and validate interactions via β-galactosidase assays.

Q. How does this compound contribute to peptide sequence determination in mass spectrometry?

this compound dipeptide ions (e.g., m/z 296 and 324) serve as diagnostic markers in tandem MS fragmentation. For example, in Bombina orientalis GRP studies, this compound residues helped resolve ambiguous N-terminal sequences by identifying key fragment ions . Researchers should optimize collision energy settings to maximize ion detection and corroborate findings with Edman degradation.

Advanced Research Questions

Q. What thermodynamic insights explain the higher binding energy of this compound in protein complexes compared to His-Lig or Trp-Lig pairs?

shows this compound contributes ~-2 kcal/mol in complexes like 1PQ6 and 1PQC, outperforming His-Lig (~-1.5 kcal/mol) and Trp-Lig (~-0.5 kcal/mol). This stability arises from π-cation interactions between His imidazole rings and Trp indole groups, reinforced by Ni²⁺ coordination. Advanced studies should employ isothermal titration calorimetry (ITC) to quantify binding constants and molecular dynamics simulations to map interaction networks.

Q. How can contradictory data on this compound’s role in metal affinity be reconciled across studies?

Discrepancies may stem from variations in experimental conditions (e.g., pH, ionic strength) or fusion partner steric effects. For example, this compound-proinsinin showed strong Ni²⁺ binding , but other fusion proteins might exhibit reduced affinity due to structural hindrance. Researchers should systematically test buffer systems (e.g., Tris vs. HEPES) and use site-directed mutagenesis to isolate this compound contributions.

Q. What methodologies integrate this compound motifs with cryo-EM for structural studies of membrane proteins?

this compound tags can improve protein stability during grid preparation. A protocol might involve:

  • Purifying membrane proteins using Ni-NTA resin.
  • Incorporating this compound in flexible loops to avoid interference with functional domains.
  • Validating tag placement via negative-stain EM before cryo-EM data collection. Cross-referencing with mass spectrometry data (as in ) ensures tag integrity post-purification.

Q. How do this compound motifs influence protein-protein interaction kinetics in real-time assays?

Surface plasmon resonance (SPR) studies reveal that this compound enhances binding avidity through multivalent interactions. For instance, immobilizing this compound-tagged ligands on Ni²⁺-coated chips increases analyte capture efficiency. Researchers should compare on-rates (kon) and off-rates (koff) with untagged controls and perform statistical analyses (e.g., ANOVA) to confirm significance.

Methodological Considerations

  • Data Validation : Always corroborate this compound-dependent results with orthogonal techniques (e.g., Western blotting for purity, ITC for binding thermodynamics).
  • Ethical Design : Ensure recombinant constructs comply with institutional biosafety guidelines, particularly when working with pathogenic proteins.
  • Resource Limitations : For time-constrained projects, prioritize this compound applications with established protocols (e.g., IMAC purification ) before exploring novel systems.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
His-Trp
Reactant of Route 2
Reactant of Route 2
His-Trp

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.